

9-O-Feruloyllariciresinol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 9-O-Feruloyllariciresinol

Cat. No.: B13088443

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An In-depth Review of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols for the Lignan **9-O-Feruloyllariciresinol**.

Introduction

9-O-Feruloyllariciresinol is a naturally occurring lignan, a class of polyphenolic compounds found in various plants. Lignans have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, known biological activities, and relevant experimental methodologies for **9-O-Feruloyllariciresinol**, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document synthesizes available data to facilitate further investigation into the therapeutic potential of this compound.

Chemical Structure and Properties

9-O-Feruloyllariciresinol is characterized by a core lariciresinol structure esterified with a ferulic acid moiety at the 9-position.

Chemical Identifiers:

- IUPAC Name: [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl)methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Synonyms: Lariciresinol ferulate
- CAS Number: 60337-67-9

- Molecular Formula: C₃₀H₃₂O₉
- SMILES:
COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **9-O-Feruloyllariciresinol** is presented in the table below. It is important to note that some of these properties are predicted and may vary from experimentally determined values.

Property	Value	Source
Molecular Weight	536.57 g/mol	Calculated
Appearance	Yellow powder	[1]
Purity	96.5%	[1]
Boiling Point (Predicted)	726.9 ± 60.0 °C at 760 mmHg	InvivoChem
Density (Predicted)	1.3 ± 0.1 g/cm ³	InvivoChem
LogP (Predicted)	3.38	InvivoChem
Solubility	May be soluble in DMSO	InvivoChem

Biological Activities and Signaling Pathways

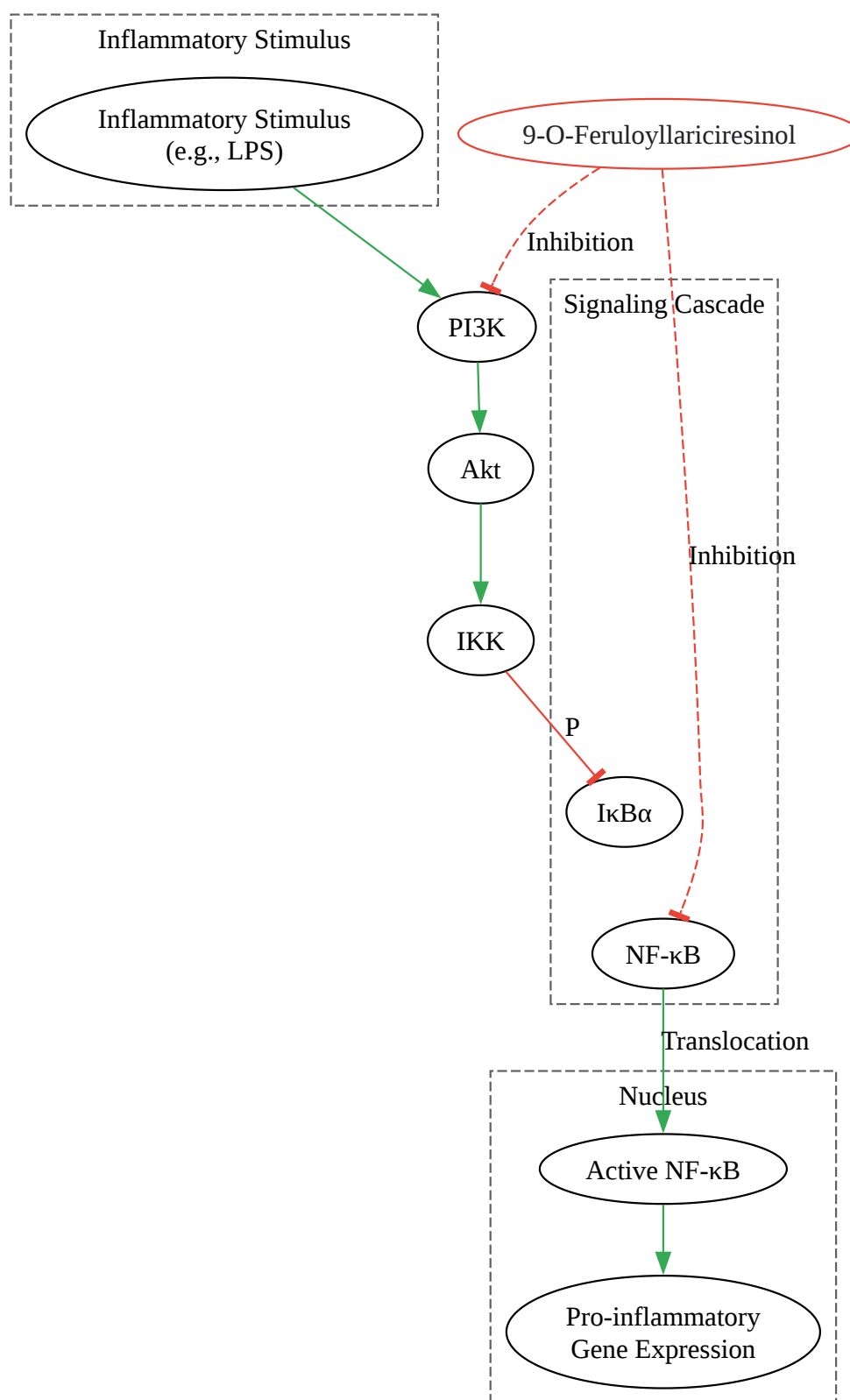
While specific studies on **9-O-Feruloyllariciresinol** are limited, the biological activities can be inferred from research on its constituent parts, ferulic acid and lariciresinol, as well as on the broader class of lignans and ferulic acid derivatives.

Antioxidant Activity

Ferulic acid is a well-documented antioxidant.[2] Its antioxidant mechanism is attributed to its ability to scavenge free radicals and inhibit enzymes involved in their generation.[3] The phenolic hydroxyl group in the ferulic acid moiety of **9-O-Feruloyllariciresinol** is expected to be the primary contributor to its antioxidant potential by donating a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical.[2]

Anti-inflammatory Activity

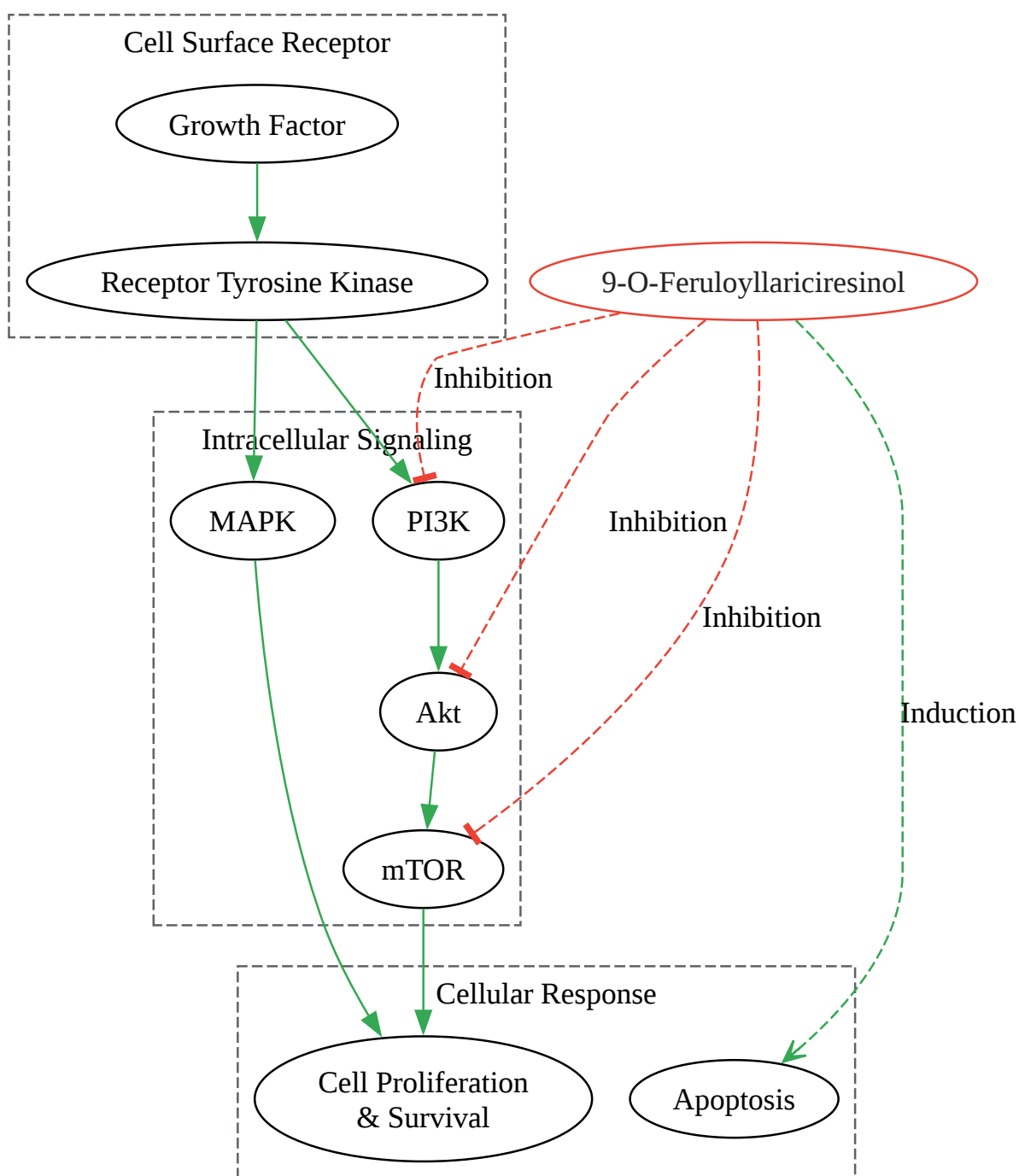
Ferulic acid and its derivatives have demonstrated significant anti-inflammatory properties.[4][5][6] The proposed mechanisms involve the modulation of key inflammatory signaling pathways. One of the central pathways implicated is the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In inflammatory conditions, NF- κ B is activated, leading to the transcription of pro-inflammatory cytokines and enzymes. Ferulic acid has been shown to inhibit the activation of NF- κ B.[4] Another relevant pathway is the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway, which can also influence inflammatory responses. Some compounds have been shown to exert anti-inflammatory effects by blocking this pathway, subsequently inhibiting NF- κ B activation.



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Anticancer Activity

Ferulic acid and its derivatives have been investigated for their anticancer properties, which are often linked to their ability to induce apoptosis, inhibit cell proliferation, and modulate various oncogenic signaling pathways.^{[7][8]} Key pathways that are often dysregulated in cancer and are targets for ferulic acid derivatives include the PI3K/Akt/mTOR (mammalian Target of Rapamycin) pathway and the MAPK (Mitogen-Activated Protein Kinase) pathway.^{[1][7]} These pathways are crucial for cell growth, survival, and proliferation. By inhibiting these pathways, ferulic acid derivatives can potentially halt cancer progression.



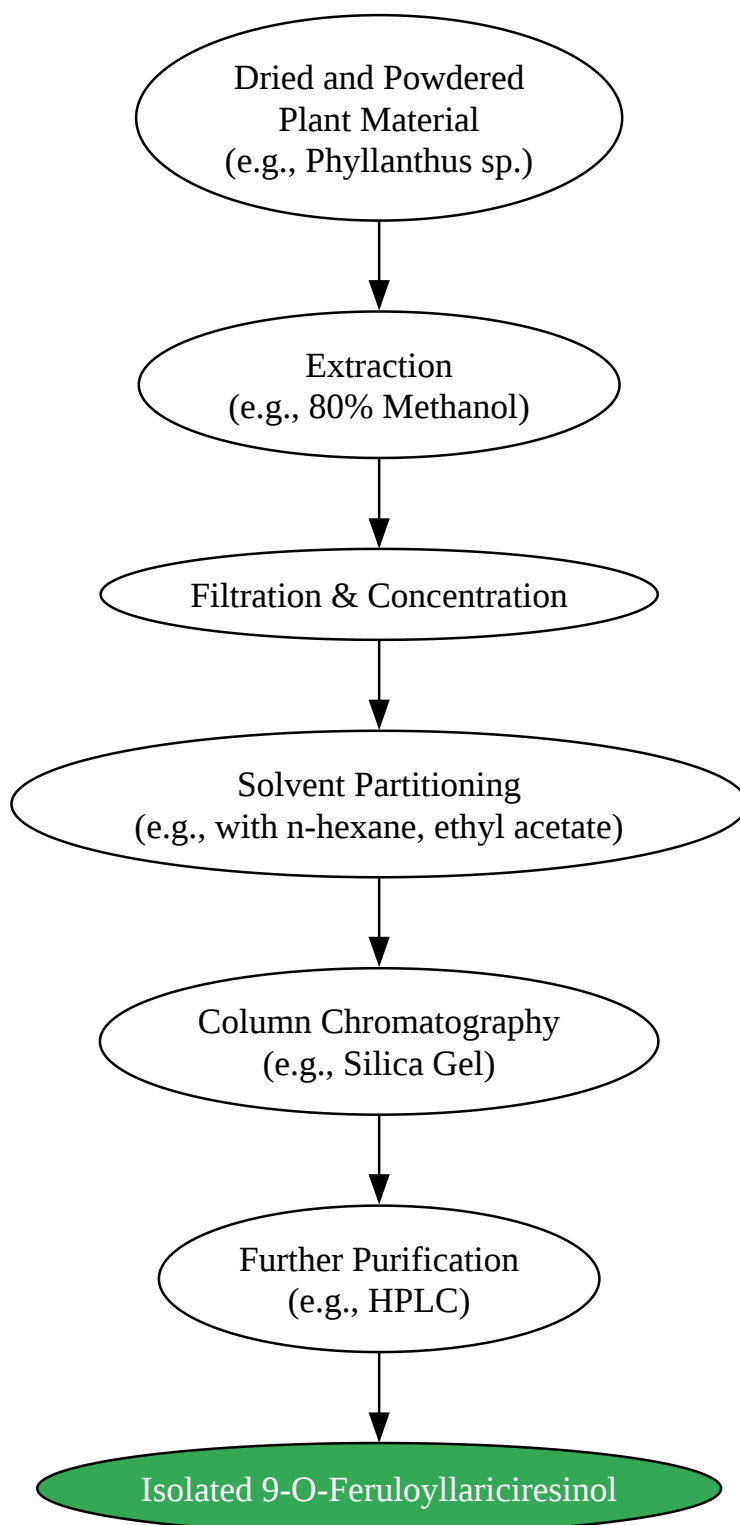
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Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of **9-O-Feruloyllariciresinol** are not extensively documented in publicly available literature. However, general methodologies for similar compounds can be adapted.

Isolation from Plant Material

9-O-Feruloyllariciresinol can be isolated from plants of the *Phyllanthus* genus. A general workflow for the isolation of lignans from plant material is outlined below.



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Methodology:

- **Plant Material Preparation:** The plant material (e.g., leaves of *Phyllanthus* species) is dried at room temperature and then pulverized into a fine powder.[9]
- **Extraction:** The powdered plant material is extracted with a suitable solvent, such as 80% methanol. [9] This can be done through maceration, soxhlet extraction, or microwave-assisted extraction.[9]
- **Concentration:** The resulting extract is filtered and the solvent is evaporated under reduced pressure to obtain a crude extract.[9]
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- **Chromatographic Separation:** The fractions are then subjected to column chromatography, typically using silica gel, with a gradient elution system of solvents to further separate the compounds.
- **Purification:** The fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure **9-O-Feruloyllariciresinol**.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance ($^1\text{H-NMR}$, $^{13}\text{C-NMR}$) and Mass Spectrometry (MS).

Synthesis

The chemical synthesis of **9-O-Feruloyllariciresinol** would likely involve the protection of the phenolic hydroxyl groups of both lariciresinol and ferulic acid, followed by esterification and subsequent deprotection. A detailed synthetic protocol specific to **9-O-Feruloyllariciresinol** is not readily available in the literature.

Biological Assays

Standard in vitro assays can be employed to evaluate the biological activity of **9-O-Feruloyllariciresinol**.

Antioxidant Activity:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay: Another common method to assess free radical scavenging capacity.

Anti-inflammatory Activity:

- Nitric Oxide (NO) production assay in LPS-stimulated macrophages (e.g., RAW 264.7 cells): Measures the inhibition of NO production, a key inflammatory mediator.
- Measurement of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) by ELISA: Quantifies the reduction of cytokine levels in cell culture supernatants after treatment with the compound.
- Western blot analysis: To determine the effect on the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF- κ B, I κ B α , Akt).

Anticancer Activity:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: To assess the cytotoxic effect on various cancer cell lines and determine the IC₅₀ value.
- Cell cycle analysis by flow cytometry: To investigate the effect of the compound on cell cycle progression.
- Apoptosis assays (e.g., Annexin V-FITC/PI staining): To determine if the compound induces apoptosis in cancer cells.
- Western blot analysis: To examine the modulation of proteins involved in cell survival and apoptosis pathways (e.g., Akt, mTOR, caspases, Bcl-2 family proteins).

Conclusion

9-O-Feruloyllariciresinol is a promising natural product with potential therapeutic applications stemming from its likely antioxidant, anti-inflammatory, and anticancer properties. This technical guide has summarized the current knowledge of its chemical structure and properties. However, there is a clear need for further research to experimentally validate the predicted properties, fully characterize its biological activities, and elucidate the specific signaling pathways it modulates. Detailed studies on its isolation, synthesis, and comprehensive biological evaluation will be crucial for unlocking its full

therapeutic potential. The information and methodologies presented herein are intended to provide a solid foundation for such future investigations.

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